(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is a complex organic compound that features a biphenyl group, a tert-butoxycarbonyl-protected amine, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the formation of the propanoic acid group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The biphenyl and Boc-protected amine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the Boc-protected amine can undergo deprotection to reveal a reactive amine group. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the biphenyl group.
(S)-3-Phenyl-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid: Similar structure but with a single phenyl group instead of biphenyl.
Uniqueness
The presence of the biphenyl group in (S)-3-([1,1’-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid imparts unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Properties
Molecular Formula |
C21H25NO4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(2-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-14-17(19(23)24)13-16-11-7-8-12-18(16)15-9-5-4-6-10-15/h4-12,17H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1 |
InChI Key |
SZIDNVRWDSGABA-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.